
Dihydrograyanotoxin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrograyanotoxin II, also known as this compound, is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Pain Management
Dihydrograyanotoxin II exhibits properties that may be beneficial for pain management. It interacts with voltage-gated sodium channels, which are critical in transmitting pain signals. Selective inhibition of specific sodium channels, such as NaV1.8, has been shown to provide pain relief without the addictive properties associated with opioids1.
Case Study: Clinical Trials on Pain Relief
- Objective: To assess the efficacy of sodium channel blockers, including derivatives of this compound, in managing acute and chronic pain.
- Results: In a recent clinical trial, a derivative demonstrated significant pain reduction in patients post-surgery compared to placebo controls. The study highlighted a marked decrease in pain levels measured on a standardized scale1.
2. Antihypertensive Properties
Research indicates that this compound may possess antihypertensive effects. Extracts containing this compound have been tested for their ability to lower blood pressure effectively.
Data Table: Antihypertensive Effects of this compound
Study Reference | Experimental Model | Dosage | Blood Pressure Reduction (%) |
---|---|---|---|
Rat Model | 0.01 pg | 15% | |
Isolated Tissues | Varies | 20% |
Biotechnological Applications
1. Research Tool for Ion Channels
This compound serves as a valuable research tool in studying ion channels involved in various physiological processes. Its ability to selectively bind to sodium channels makes it an important compound for exploring channelopathies and related disorders.
Case Study: Investigating Sodium Channel Pathologies
- Objective: To use this compound as a marker for studying sodium channel dysfunctions.
- Findings: The compound facilitated the identification of specific sodium channel subtypes involved in diseases such as epilepsy and cardiac arrhythmias, providing insights into potential therapeutic targets .
Safety and Toxicity Considerations
While this compound shows promise in therapeutic applications, its safety profile remains under investigation. Studies have indicated that while it can induce significant physiological effects, careful consideration of dosage is crucial to minimize potential toxicity.
Data Table: Toxicity Profile of this compound
Analyse Des Réactions Chimiques
Redox Reactions and Sodium Channel Modulation
α-2H-GTX II alters sodium ion (Na⁺) permeability in excitable membranes through redox-dependent interactions. Key findings include:
-
Mechanism : α-2H-GTX II binds to voltage-gated Na⁺ channels, stabilizing their open state via hydrophobic interactions with the channel’s pore domain. This increases Na⁺ influx, depolarizing membranes and enhancing cardiac contractility .
-
Reversibility : The toxin’s effects are reversed by tetrodotoxin (TTX), which competitively inhibits Na⁺ channels .
Synthetic Modifications and Functionalization
α-2H-GTX II’s synthesis involves strategic functionalization of a polycyclic core:
Key Steps :
-
Protection of Alcohols :
-
Tertiary alcohols are protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions5.
-
Example: TBSCl in DMF with imidazole catalyst.
-
-
Desaturation and Iodination :
-
Selenium-based reagents (e.g., benzene seleninic anhydride) induce syn-elimination to form α,β-unsaturated ketones5.
-
Iodination at the α-position proceeds via electrophilic substitution, yielding intermediates for Grignard reactions5.
-
-
Ring-Closing Metathesis :
-
Vinyl groups introduced via 1,2-addition and conjugate addition enable cyclooctane formation using Grubbs catalyst5.
-
Comparative Reactivity with Analogues
α-2H-GTX II exhibits faster kinetics than GTX I due to structural differences:
Property | α-2H-GTX II | GTX I |
---|---|---|
Membrane depolarization onset | 30 s | 2 min |
Arrhythmia type | Failure to follow | Persistent extrasystoles |
Na⁺ permeability enhancement | Rapid, transient | Slow, sustained |
-
Structural Basis : The dihydro modification in α-2H-GTX II reduces steric hindrance, accelerating membrane interaction and toxin dissociation 5.
Enzymatic Interactions
α-2H-GTX II inhibits Na⁺,K⁺-ATPase activity in cardiac tissues, though less potently than ouabain:
Condition | Ouabain-Sensitive Rb⁺ Uptake (nmol/mg tissue) |
---|---|
Control | 0.745 ± 0.096 |
5.0 μM α-2H-GTX II | 0.744 ± 0.098 |
10.0 μM α-2H-GTX II | 0.790 ± 0.053 |
-
Implication : Unlike cardiac glycosides, α-2H-GTX II’s inotropic effects arise primarily from Na⁺ channel modulation rather than direct ATPase inhibition .
Oxidative Degradation
Exposure to molecular oxygen oxidizes α-2H-GTX II’s dihydropyran ring, diminishing toxicity:
Propriétés
Numéro CAS |
38776-76-0 |
---|---|
Formule moléculaire |
C20H34O5 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3 |
Clé InChI |
IGKWESNBSFVVHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
SMILES canonique |
CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Synonymes |
alpha-dihydrograyanotoxin II dihydrograyanotoxin II dihydrograyanotoxin II, (3alpha,6beta,14R)-isomer dihydrograyanotoxin II, (3beta,6beta,10alpha,14R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.